7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes an ethynyl group, a ketone, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Oxidation: The ketone group can be introduced through an oxidation reaction, using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the ethynyl, ketone, and carboxylic acid groups.
Tetralin: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Dihydronaphthalene: Another related compound with similar structural features but lacking the specific functional groups of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Uniqueness: The presence of the ethynyl, ketone, and carboxylic acid groups in this compound makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10O3 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
7-ethynyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c1-2-8-3-4-11-9(5-8)6-10(13(15)16)7-12(11)14/h1,3-5,10H,6-7H2,(H,15,16) |
InChI Key |
SBWOKVKZDOYVOI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)CC(C2)C(=O)O |
Origin of Product |
United States |
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